molecular formula C16H17N3O3 B2381408 Oxiran-2-yl-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]methanone CAS No. 2411265-57-9

Oxiran-2-yl-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]methanone

Cat. No.: B2381408
CAS No.: 2411265-57-9
M. Wt: 299.33
InChI Key: SSUISOZDKUKCTA-UHFFFAOYSA-N
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Description

Oxiran-2-yl-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]methanone is a complex organic compound that features an oxirane (epoxide) ring, a piperidine ring, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxiran-2-yl-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]methanone typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Attachment of the Piperidine Ring: The oxadiazole derivative can be reacted with piperidine under suitable conditions to form the desired intermediate.

    Formation of the Oxirane Ring: The final step involves the epoxidation of the intermediate using an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA) to introduce the oxirane ring.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The oxirane ring can undergo oxidation to form diols.

    Reduction: The oxadiazole ring can be reduced to form corresponding amines.

    Substitution: The oxirane ring can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: m-CPBA, hydrogen peroxide.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products

    Diols: From oxidation of the oxirane ring.

    Amines: From reduction of the oxadiazole ring.

    Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

Oxiran-2-yl-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]methanone has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals due to its potential biological activity.

    Materials Science: The compound can be used in the synthesis of novel polymers and materials with unique properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of Oxiran-2-yl-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]methanone is not fully understood, but it is believed to interact with various molecular targets through its functional groups. The oxirane ring can form covalent bonds with nucleophilic sites in biological molecules, while the oxadiazole and piperidine rings can interact with receptors and enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Oxiran-2-yl-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]methanone: can be compared with other compounds containing oxirane, oxadiazole, and piperidine rings, such as:

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

oxiran-2-yl-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c20-16(13-10-21-13)19-8-6-12(7-9-19)15-17-14(18-22-15)11-4-2-1-3-5-11/h1-5,12-13H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSUISOZDKUKCTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC(=NO2)C3=CC=CC=C3)C(=O)C4CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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